6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Overview
Description
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile, also known as 6-(allylamino)nicotinonitrile, is a compound with the molecular formula C9H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with allylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Materials Science:
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound is believed to inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinonitrile: Similar structure but lacks the allyl group.
6-(Methylamino)nicotinonitrile: Similar structure with a methyl group instead of an allyl group.
6-(Ethylamino)nicotinonitrile: Similar structure with an ethyl group instead of an allyl group.
Uniqueness
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile is unique due to the presence of the allyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
6-(prop-2-enylamino)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h2-4,7H,1,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUCDFHGNZHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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